2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole
Overview
Description
2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole (CMT) is an organic compound belonging to the class of thiazoles. It is a colorless, crystalline solid with a melting point of 120-122°C and a boiling point of 264-266°C. CMT is a widely used compound in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of some polymers and in the manufacture of dyes and pigments.
Scientific Research Applications
Reaction Mechanisms and Synthesis
Complex Reaction Pathways : The interaction of 1,3-thiazole derivatives with diazomethane has been explored, showcasing a range of products including 1,4-dithiane, 1,3-dithiole, thiirane, and others. This highlights the complex pathways accessible through the manipulation of 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole derivatives, revealing the substance's versatility in organic synthesis (Kägi, Linden, Heimgartner, & Mlostoń, 1993).
Regioselective Halogenation : Research demonstrates a regioselective halogenation method for 4,5-dimethyl-2-aryl-1,3-thiazoles, yielding chloromethyl and bromomethyl derivatives efficiently. This method provides an accessible route for synthesizing halogenated thiazoles, including the 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole, under mild conditions (Yamane, Mitsudera, & Shundoh, 2004).
Novel Thiazole Derivatives : Synthesis of new thiazolecarbaldehydes, including derivatives of 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole, demonstrates the compound's role in generating low-molecular-weight aldehydes. This application in synthesizing diverse thiazole derivatives underlines the importance of such chloromethylated compounds in expanding chemical libraries (Sinenko, Slivchuk, Mityukhin, & Brovarets, 2017).
Applications in Material Science
- Corrosion Inhibition : Thiazole derivatives, potentially including 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole, have been studied for their role as corrosion inhibitors. Their efficacy in protecting metals like zinc in acidic environments highlights the compound's potential in material science and industrial applications (Fouda, Abdel‐Latif, Helal, & El-Hossiany, 2021).
Synthesis of Complex Molecules
- Multicomponent Reactions : The use of 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole derivatives in multicomponent reactions for the synthesis of thiazolo- and chromenothiazolopyridines showcases the compound's utility in creating complex molecules. Such reactions are vital for pharmaceutical and organic chemistry research, indicating the broad applicability of these derivatives (Terzidis, Stephanidou-Stephanatou, & Tsoleridis, 2009).
properties
IUPAC Name |
2-(chloromethyl)-4,5-dimethyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS/c1-4-5(2)9-6(3-7)8-4/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAMXRLIALOFOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657635 | |
Record name | 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole | |
CAS RN |
741195-86-8 | |
Record name | 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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